Ethyl 2-bromonicotinate Ethyl 2-bromonicotinate
Brand Name: Vulcanchem
CAS No.: 53087-78-8
VCID: VC3716523
InChI: InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(N=CC=C1)Br
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol

Ethyl 2-bromonicotinate

CAS No.: 53087-78-8

Cat. No.: VC3716523

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromonicotinate - 53087-78-8

Specification

CAS No. 53087-78-8
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
IUPAC Name ethyl 2-bromopyridine-3-carboxylate
Standard InChI InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
Standard InChI Key QOFKYVXBHUEWBX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=CC=C1)Br
Canonical SMILES CCOC(=O)C1=C(N=CC=C1)Br

Introduction

Chemical Structure and Properties

Ethyl 2-bromonicotinate (CAS No. 53087-78-8) is a nicotinic acid derivative with a bromine atom at the 2-position of the pyridine ring and an ethyl ester group. The molecular formula is C8H8BrNO2 with a molecular weight of 230.07 g/mol . The structure consists of a pyridine ring with a bromine substituent at position 2, and an ethyl carboxylate group at position 3.

Physical Properties

Ethyl 2-bromonicotinate presents as a light yellow oil at room temperature . It possesses moderate lipophilicity, making it suitable for various organic reactions. The compound is commercially available at 96% purity, indicating its stability under standard storage conditions .

Table 1. Physical and Chemical Properties of Ethyl 2-bromonicotinate

PropertyValueReference
Molecular FormulaC8H8BrNO2
Molecular Weight230.07 g/mol
Physical StateLight yellow oil
CAS Number53087-78-8
Purity (Commercial)96%
MDL NumberMFCD04113825

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural confirmation for ethyl 2-bromonicotinate. According to the literature, the compound exhibits characteristic signals in its 1H NMR spectrum acquired at 400 MHz in CDCl3 .

Table 2. 1H NMR Spectroscopic Data for Ethyl 2-bromonicotinate

PositionChemical Shift (ppm)Reference
Aromatic proton8.41
Other protonsNot fully detailed in sources

Synthesis Methods

Several synthetic routes have been developed to prepare ethyl 2-bromonicotinate, with esterification of 2-bromonicotinic acid being among the most commonly employed methods.

Esterification of 2-bromonicotinic Acid

The conversion of 2-bromonicotinic acid to its ethyl ester can be achieved through multiple esterification procedures:

Fischer Esterification

This traditional approach involves treating 2-bromonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid under reflux conditions. While effective, this method typically provides moderate yields (approximately 55%) with significant unreacted starting material remaining .

Mixed Anhydride Method

A more efficient procedure involves the formation of a nicotinic anhydride intermediate:

  • The reaction begins by dissolving 2-bromonicotinic acid in THF

  • Triethylamine (NEt3) is added at -5°C to deprotonate the carboxylic acid

  • Ethyl chloroformate is added to form a mixed anhydride intermediate

  • The mixture is stirred at temperatures below 0°C for 30 minutes

  • Ethanol is added, and the reaction mixture is heated to reflux overnight

This improved method delivers ethyl 2-bromonicotinate in excellent yield (92%), making it the preferred synthetic route .

Characterization of Synthetic Product

The structure of the synthesized ethyl 2-bromonicotinate is typically confirmed using 1H and 13C NMR spectroscopy, with additional support from GC-MS analysis to verify the presence of the bromine atom .

Applications and Reactivity

Ethyl 2-bromonicotinate serves as a valuable building block in organic synthesis and drug discovery efforts.

Pharmaceutical Research

Derivatives of bromonicotinates have shown potential in pharmaceutical applications. For instance, research has explored structure-activity relationships of compounds derived from ethyl 2-amino-6-bromo-nicotinate analogs, which showed promising activity against antiapoptotic Bcl-2 proteins. These studies suggest potential anticancer applications for compounds in this structural class .

Related Compounds

Ethyl 2-bromonicotinate belongs to a family of brominated nicotinic acid derivatives with diverse applications.

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